molecular formula C22H22N4O3S B11400831 6-[(4-Tert-butylphenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Tert-butylphenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11400831
M. Wt: 422.5 g/mol
InChI Key: CUUNCPOZXOHVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-TERT-BUTYLPHENOXY)METHYL]-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-TERT-BUTYLPHENOXY)METHYL]-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps:

    Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds.

    Introduction of the benzodioxin moiety: This step involves the reaction of the triazole intermediate with 2,3-dihydro-1,4-benzodioxin-2-yl derivatives under controlled conditions.

    Attachment of the tert-butylphenoxy group: This final step involves the reaction of the intermediate with 4-tert-butylphenol in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(4-TERT-BUTYLPHENOXY)METHYL]-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent.

    Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.

    Materials Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[(4-TERT-BUTYLPHENOXY)METHYL]-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. For example, as an antimicrobial agent, it might inhibit the growth of bacteria or fungi by interfering with their cellular processes. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-TERT-BUTYLPHENOXY)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-[(4-TERT-BUTYLPHENOXY)METHYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The uniqueness of 6-[(4-TERT-BUTYLPHENOXY)METHYL]-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific structural features, such as the presence of the benzodioxin moiety and the tert-butylphenoxy group. These features may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

6-[(4-tert-butylphenoxy)methyl]-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H22N4O3S/c1-22(2,3)14-8-10-15(11-9-14)27-13-19-25-26-20(23-24-21(26)30-19)18-12-28-16-6-4-5-7-17(16)29-18/h4-11,18H,12-13H2,1-3H3

InChI Key

CUUNCPOZXOHVHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.